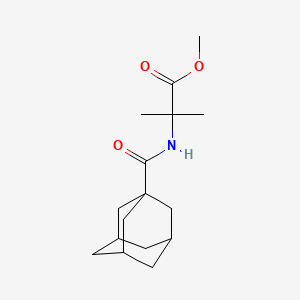![molecular formula C18H22N6O2 B5468694 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI-1005, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This spiro compound is a small molecule that has been designed to target a specific protein, namely, the transcription factor nuclear factor-kappa B (NF-κB). The NF-κB pathway is known to play a crucial role in inflammation, immunity, and cancer, making SPI-1005 a promising candidate for the treatment of various diseases.
Mechanism of Action
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one exerts its pharmacological effects by targeting the NF-κB pathway, which is known to play a critical role in inflammation, immunity, and cancer. Specifically, this compound inhibits the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines and promotes tissue repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, promoting tissue repair, and enhancing the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have antioxidant and anti-apoptotic properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is its specificity for the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. Furthermore, this compound has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. However, one of the limitations of this compound is its low solubility, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the research and development of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of this compound in various disease models. Secondly, clinical trials are needed to assess the potential therapeutic applications of this compound in humans. Thirdly, the development of more efficient synthesis methods and formulations may improve the efficacy and bioavailability of this compound. Finally, the identification of new targets and pathways may expand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, starting with the reaction of 1-(1H-tetrazol-1-yl)butan-1-one with 3-bromoaniline to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-indole-2,3-dione to form the final product, this compound. The overall yield of the synthesis process is around 15%.
Scientific Research Applications
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, multiple sclerosis, and cancer. In preclinical studies, this compound has shown promising results in reducing inflammation and promoting tissue repair. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
1-methyl-1'-[4-(tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-15-7-3-2-6-14(15)18(17(22)26)9-5-10-23(12-18)16(25)8-4-11-24-13-19-20-21-24/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBJCLICZYZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)CCCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)

![1-methyl-1'-[2-(1H-pyrazol-1-yl)ethyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5468628.png)
![propyl 2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5468641.png)
![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)
![2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)
![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide](/img/structure/B5468676.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468684.png)
![1-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5468697.png)
![(1R*,2R*,6S*,7S*)-4-{3-methoxy-2-[2-(4-morpholinyl)ethoxy]benzyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5468701.png)

![methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride](/img/structure/B5468722.png)